
(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride
Overview
Description
(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride is a chemical compound with a complex structure that has garnered interest in scientific research due to its versatile applications. This compound is known for its intricate molecular arrangement, which allows it to participate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride typically involves multiple steps, starting with the reaction of piperidine with ethyl chloride to form 2-ethyl-1-piperidinyl. This intermediate is then reacted with 4-piperidinylmethanone under controlled conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes precise temperature control, the use of specific catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and interactions. In medicine, it has potential as a lead compound for drug development due to its biological activity. In industry, it is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, (2-Ethyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride stands out due to its unique structure and reactivity. Similar compounds include other piperidine derivatives and related ketones, which may have different substituents or functional groups. The uniqueness of this compound lies in its specific arrangement of ethyl and piperidinyl groups, which influences its chemical behavior and applications.
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Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-2-12-5-3-4-10-15(12)13(16)11-6-8-14-9-7-11;/h11-12,14H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQIBQJIEBXGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-98-9 | |
Record name | Methanone, (2-ethyl-1-piperidinyl)-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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